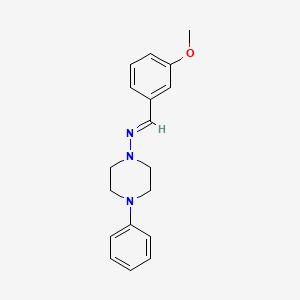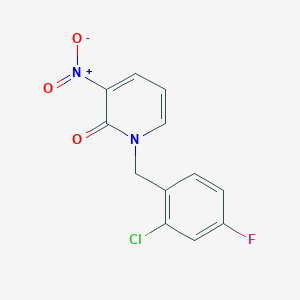![molecular formula C13H10BrN3O B5536490 3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5536490.png)
3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including derivatives similar to the target compound, typically involves strategic structural modifications on parent compounds to study the relationship between structure and properties. For instance, the introduction and functionalization of side chains, substitution at specific positions, and replacement of phenyl groups have been explored to enhance activity and properties (G. Auzzi et al., 1983). Furthermore, the use of intermediates like 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine has been reported to allow direct sequential functionalization, showcasing an improvement over previous methods (J. Catalano et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been extensively characterized through methods such as NMR measurements and X-ray diffraction analysis. These techniques have confirmed the regioselectivity of the reactions and the structures of the synthesized compounds, providing insights into their molecular configurations (Juan C Castillo et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving pyrazolo[1,5-a]pyrimidines have shown versatility, including Suzuki–Miyaura cross-coupling reactions that offer an efficient route to C3-arylated derivatives. These reactions utilize a variety of aryl and heteroaryl boronic acids under optimized conditions to avoid debromination, highlighting the chemical reactivity and potential for diversification of the pyrazolo[1,5-a]pyrimidine scaffold (B. Jismy et al., 2021).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and potential applications. For example, the study of hydrogen-bonded chains and frameworks in certain derivatives has provided valuable information on the intermolecular interactions and stability of these compounds (J. Portilla et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with various reagents, are fundamental to exploring the utility of pyrazolo[1,5-a]pyrimidine derivatives in chemical synthesis and applications. Studies have shown that these compounds can act as intermediates for the preparation of functional fluorophores, displaying significant fluorescence intensity and quantum yields, which underscores their chemical versatility and applicability in diverse fields (Juan C Castillo et al., 2018).
Scientific Research Applications
Pharmacological Activity of Pyrazolo[1,5-a]pyrimidines
Studies have shown that pyrazolo[1,5-a]pyrimidines exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties. For example, 2-Phenylpyrazolo[1,5-a]pyrimidines have been identified for their interesting antipyretic, hypothermizing, and anti-inflammatory properties, which prompted further QSAR studies to optimize these effects (Pecori Vettori et al., 1981). Additionally, certain derivatives of pyrazolo[1,5-a]pyrimidines have shown significant anti-inflammatory activity without ulcerogenic activity, offering a safer alternative to traditional NSAIDs (Auzzi et al., 1983).
Chemical Synthesis and Modification
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has been demonstrated through various synthetic strategies aiming to modify its structure for enhanced biological activity. One such approach involves the use of a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate for the sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, showcasing an improvement over prior methods for incorporating unique aryl and amino substituents (Catalano et al., 2015).
Biological Evaluation and Potential Applications
Several pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their biological activities. For instance, novel pyrazolopyrimidine derivatives have been explored as anticancer and anti-5-lipoxygenase agents, indicating their potential in treating cancer and inflammation-related conditions (Rahmouni et al., 2016). Additionally, the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents highlights the compound's multifaceted therapeutic potential (Aggarwal et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-bromo-7-methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c1-8-7-10(9-5-3-2-4-6-9)15-12-11(14)13(18)16-17(8)12/h2-7H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEZDIGJFPQFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=O)NN12)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793965 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5536451.png)

![2-methyl-6-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5536464.png)
![2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5536471.png)

![9-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5536487.png)
![N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5536493.png)
![3-propyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5536498.png)
![(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5536502.png)